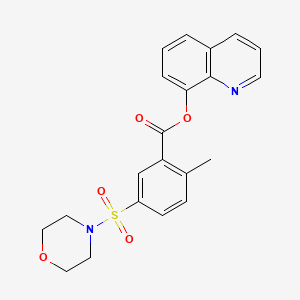![molecular formula C20H26N2O2 B5219614 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol CAS No. 2725-12-4](/img/structure/B5219614.png)
1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol
Übersicht
Beschreibung
1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol, also known as MPP, is a chemical compound that has been widely studied for its potential use in scientific research. MPP is a selective antagonist of the serotonin 5-HT1D receptor, and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol is complex and not fully understood. 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol is a selective antagonist of the serotonin 5-HT1D receptor, which is involved in the regulation of neurotransmitter release in the brain. By blocking the activity of this receptor, 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol may alter the balance of neurotransmitters in the brain, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol has been shown to reduce the release of serotonin in the brain, and to increase the release of dopamine and norepinephrine. 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol has also been shown to have effects on other neurotransmitter systems, including the glutamate and GABA systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol in lab experiments is its selectivity for the 5-HT1D receptor. This allows researchers to study the effects of blocking this receptor specifically, without affecting other serotonin receptors. However, 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol has limitations as well. For example, it has a relatively short half-life in the body, which can make it difficult to maintain consistent levels of the drug in animal models.
Zukünftige Richtungen
There are many potential future directions for research on 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol. One area of interest is the development of new treatments for neurological disorders that target the 5-HT1D receptor. Another area of interest is the study of the biochemical and physiological effects of 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, researchers may investigate the potential use of 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol as a tool for studying the role of the serotonin system in behavior and mood.
Conclusion:
In conclusion, 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol is a chemical compound that has been widely studied for its potential use in scientific research. 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol is a selective antagonist of the serotonin 5-HT1D receptor, and has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol remains an important tool for studying the serotonin system in the brain, and may hold promise for the development of new treatments for neurological disorders.
Synthesemethoden
The synthesis of 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol involves several steps, including the reaction of 4-methylphenylpiperazine with 3-phenoxy-2-propanol in the presence of a catalyst. The resulting product is then purified using various techniques, including recrystallization and chromatography. The synthesis of 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol has been well-established in the literature, and several variations of the method have been reported.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol has been used in a variety of scientific research applications, including studies of the serotonin system in the brain. 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol is a selective antagonist of the serotonin 5-HT1D receptor, which has been implicated in a variety of neurological disorders, including migraine, depression, and anxiety. 1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol has been used to study the role of the 5-HT1D receptor in these disorders, and to develop new treatments for these conditions.
Eigenschaften
IUPAC Name |
1-[4-(4-methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-17-7-9-18(10-8-17)22-13-11-21(12-14-22)15-19(23)16-24-20-5-3-2-4-6-20/h2-10,19,23H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUELKERURUOIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293669 | |
| Record name | 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202537 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol | |
CAS RN |
2725-12-4 | |
| Record name | NSC91375 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(diethylamino)propyl]-3,4,5-triethoxybenzamide](/img/structure/B5219533.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B5219540.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5219543.png)



![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5219589.png)
![4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5219605.png)
![ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5219608.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5219622.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5219630.png)
![2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5219637.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219643.png)
![2-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219644.png)